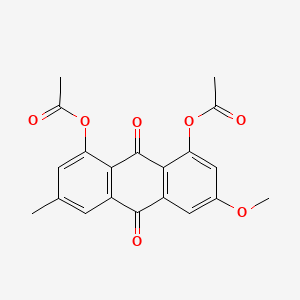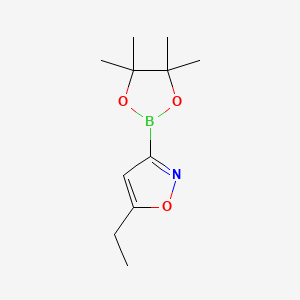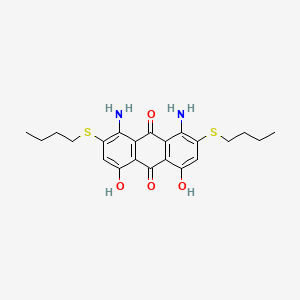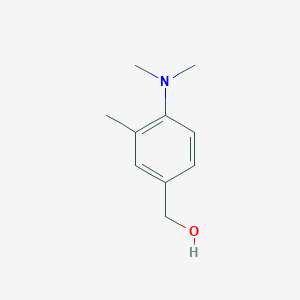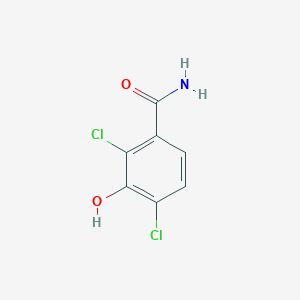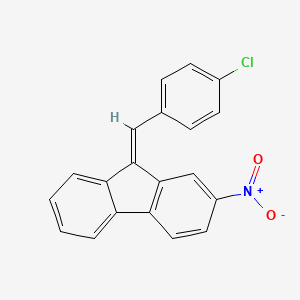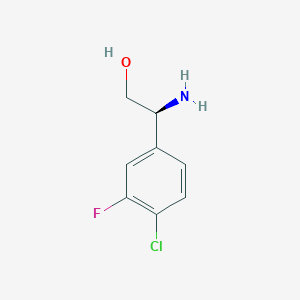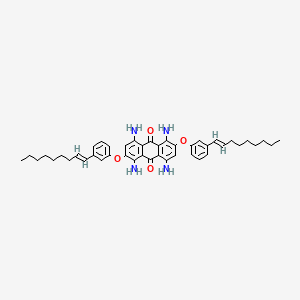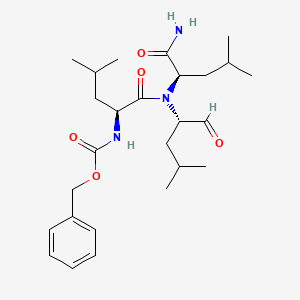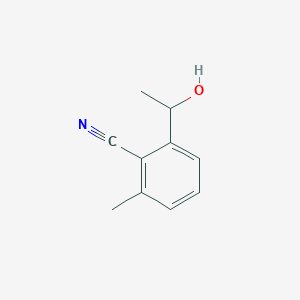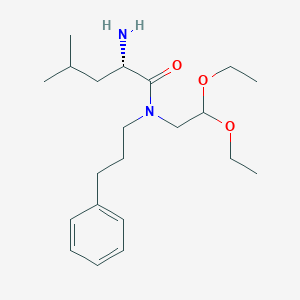
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes an amino group, a diethoxyethyl group, a methyl group, and a phenylpropyl group attached to a pentanamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pentanamide Backbone: The initial step involves the formation of the pentanamide backbone through the reaction of a suitable amine with a carboxylic acid derivative under appropriate conditions.
Introduction of the Diethoxyethyl Group: The diethoxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate diethoxyethyl halide reacts with the amine group on the pentanamide backbone.
Addition of the Phenylpropyl Group: The phenylpropyl group is added via a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with the amine group in the presence of a Lewis acid catalyst.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological studies to investigate its effects on cellular processes, signaling pathways, and gene expression.
Industrial Chemistry: The compound is explored for its potential use as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)butanamide: A similar compound with a butanamide backbone instead of a pentanamide backbone.
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)hexanamide: A similar compound with a hexanamide backbone instead of a pentanamide backbone.
Uniqueness
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
属性
分子式 |
C21H36N2O3 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide |
InChI |
InChI=1S/C21H36N2O3/c1-5-25-20(26-6-2)16-23(21(24)19(22)15-17(3)4)14-10-13-18-11-8-7-9-12-18/h7-9,11-12,17,19-20H,5-6,10,13-16,22H2,1-4H3/t19-/m0/s1 |
InChI 键 |
WWOCEIRGXDYITM-IBGZPJMESA-N |
手性 SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](CC(C)C)N)OCC |
规范 SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(CC(C)C)N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
